molecular formula C11H15N3OS B4625194 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione

Cat. No.: B4625194
M. Wt: 237.32 g/mol
InChI Key: OIAPLXWJVSKKBH-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione is a chemical compound of significant interest in medicinal and organic chemistry research due to its core heterocyclic structure. The 1,3,5-triazinane-2-thione scaffold is recognized as an important pharmacophore, with a wide range of biological activities reported for its analogs in the scientific literature. Related compounds, particularly those within the 1,3,5-thiadiazinane-2-thione class, have demonstrated diverse bioactivities including antibacterial, antifungal, antimycobacterial, antitubercular, antiprotozoal, leishmanicidal, nematocidal, and antiviral properties . The compound is related to other derivatives such as 5-Benzyl-1,3,5-triazinane-2-thione and 5-(2-Hydroxyethyl)-1,3,5-triazinane-2-thione . The primary research value of this compound lies in its potential as a building block for the synthesis of novel molecules and its utility in biological screening programs. The mechanism of action for this class of compounds is often investigated in the context of interacting with enzymatic targets or microbial systems, making it a valuable candidate for developing new anti-infective agents . Researchers utilize this and similar compounds to explore structure-activity relationships (SAR) to optimize potency and selectivity against specific pathogens. As a research chemical, it is exclusively offered to qualified laboratories for in-vitro investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-15-10-5-3-2-4-9(10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPLXWJVSKKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the Elaboration of 5 2 Methoxybenzyl 1,3,5 Triazinane 2 Thione

Traditional Synthesis Routes and Mechanistic Considerations

The traditional synthesis of the 5-(2-methoxybenzyl)-1,3,5-triazinane-2-thione ring system typically involves a cyclocondensation reaction. This method is a well-established strategy for the formation of various saturated heterocycles.

Cyclocondensation Reactions in Triazinane Formation

The formation of the 1,3,5-triazinane (B94176) ring is a classic example of a condensation reaction, where small molecules, such as water, are eliminated during the ring-forming process. nih.gov For the target molecule, this would involve the reaction of an amine, a carbonyl compound, and a thiourea (B124793) equivalent. The reaction proceeds through the formation of imine intermediates, which then cyclize to form the stable triazinane ring. nih.gov The mechanism generally involves the initial reaction between the primary amine and formaldehyde (B43269) to form an unstable imine, which can then react further with another amine and formaldehyde molecule, and finally with thiourea to close the ring.

Role of Starting Materials and Precursors in Synthetic Design

The rational design of the synthesis for this compound is critically dependent on the selection of appropriate starting materials. The key precursors for the formation of this specific triazinane-2-thione are:

2-Methoxybenzylamine (B130920): This primary amine provides the N-5 substituent, which is the 2-methoxybenzyl group.

Formaldehyde: This serves as the source for the methylene (B1212753) bridges at the C-2, C-4, and C-6 positions of the triazinane ring.

Thiourea: This reagent provides the C=S (thione) functionality at the C-2 position and the remaining two nitrogen atoms of the heterocyclic core.

The reaction would likely be a one-pot, three-component reaction, a common and efficient strategy for synthesizing heterocyclic compounds like 1,3,5-triazine-2,4-dithione derivatives. nih.govd-nb.infonih.gov

Novel and Green Chemistry Approaches to Compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to develop more environmentally benign and efficient processes. chim.it These principles can be applied to the synthesis of this compound.

Catalytic Methods in Triazinane Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of triazinane synthesis. Lewis acids, for instance, have been shown to be effective catalysts for the cyclotrimerization of nitriles to form 1,3,5-triazines. researchgate.net While the synthesis of a triazinane-2-thione from an amine, formaldehyde, and thiourea follows a different mechanistic pathway, acid catalysis could potentially facilitate the imine formation and cyclization steps. The use of recyclable, silica-supported Lewis acids could offer a greener alternative to traditional homogeneous catalysts. researchgate.net

Solvent-Free and Environmentally Conscious Synthesis Protocols

To minimize the environmental impact of chemical synthesis, solvent-free reaction conditions and the use of greener solvents are highly desirable.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various 1,3,5-triazine (B166579) derivatives. mdpi.comrsc.org The rapid heating induced by microwaves can efficiently promote the condensation reactions required for the formation of the triazinane ring. researchgate.net

Sonochemical Methods: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. nih.govresearchgate.net Ultrasonic irradiation can enhance reaction rates and yields, and in some cases, enable reactions to be carried out in greener solvents like water. nih.govresearchgate.net A sonochemical approach for the synthesis of 1,3,5-triazine derivatives has been reported to be significantly "greener" than classical methods. nih.gov

The following table summarizes a hypothetical comparison of different synthetic methods for the preparation of this compound based on general findings for related compounds.

Synthetic Method Typical Conditions Potential Advantages Potential Disadvantages
Conventional Heating Reflux in a suitable solvent (e.g., ethanol (B145695), DMF)Well-established, simple setupLong reaction times, high energy consumption, use of potentially hazardous solvents
Microwave-Assisted Sealed vessel, microwave irradiation (e.g., 150°C, 15 min)Rapid reaction rates, higher yields, improved purityRequires specialized equipment
Sonochemical Ultrasonic bath or probe, often in aqueous mediaShort reaction times, environmentally friendly solvent, energy efficientScalability can be a challenge
Catalytic (Lewis Acid) Addition of a catalyst (e.g., silica-supported Lewis acid), solvent-free or in a green solventIncreased reaction efficiency, catalyst recyclabilityCatalyst may require preparation and can be sensitive to moisture

Post-Synthetic Modifications and Functionalization Strategies

Once the this compound core has been synthesized, it can potentially undergo further chemical modifications to create a library of related compounds. The reactivity of the triazinane-2-thione moiety allows for various functionalization strategies.

The nitrogen atoms of the triazinane ring and the sulfur atom of the thione group are potential sites for modification. For example, alkylation or acylation of the ring nitrogens could introduce additional substituents. The thione group could be converted to a thiol, which could then be further functionalized. These modifications can be used to explore the structure-activity relationships of this class of compounds. The synthesis of new functionalized 1,3,5-triazine-based stable radicals often involves nucleophilic substitution reactions on a pre-formed triazine core. researchgate.net

Introduction of Substituents on the Triazinane Scaffold

The primary and most direct method for the synthesis of this compound involves a one-pot aminomethylation reaction. This multicomponent reaction, a variation of the Mannich reaction, brings together three essential building blocks: 2-methoxybenzylamine, formaldehyde, and thiourea. This approach is advantageous due to its atom economy and the straightforward assembly of the heterocyclic ring system in a single step.

The general mechanism for this transformation is believed to proceed through the initial formation of a Schiff base from the reaction of 2-methoxybenzylamine with formaldehyde. Concurrently, thiourea can react with formaldehyde to form a hydroxymethylthiourea intermediate. These reactive intermediates then undergo a series of condensation and cyclization steps to afford the final this compound product. The 2-methoxybenzyl moiety is thus incorporated at the N5 position of the triazinane ring.

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, analogous syntheses of other 5-alkyl and 5-aryl-1,3,5-triazinane-2-thiones have been described, supporting the feasibility of this synthetic route. researchgate.net The reaction conditions for such syntheses typically involve stirring the reactants in a suitable solvent, such as ethanol or water, at room temperature or with gentle heating.

A plausible reaction scheme is presented below:

Scheme 1: Proposed Synthesis of this compound

Reaction scheme for the synthesis of this compound

Table 1: Key Reactants for the Synthesis of this compound

ReactantRole
2-MethoxybenzylamineProvides the N5 substituent
FormaldehydeCarbon source for the triazinane ring methylene bridges
ThioureaProvides the C2-thione and two nitrogen atoms of the ring

Further introduction of substituents onto a pre-formed this compound scaffold presents a more complex challenge. The reactivity of the triazinane ring allows for potential functionalization at the N1 and N3 positions, as well as at the exocyclic sulfur atom.

Regioselective Functionalization Approaches

The regioselective functionalization of this compound is crucial for creating a library of derivatives with diverse properties. The triazinane ring possesses three distinct reactive sites for the introduction of new substituents: the two secondary amine nitrogen atoms (N1 and N3) and the sulfur atom of the thione group.

Functionalization of the Thione Group:

The sulfur atom of the C2-thione is a soft nucleophile and is readily susceptible to alkylation. Treatment of the parent compound with alkyl halides in the presence of a base is expected to yield the corresponding 2-alkylthio-5-(2-methoxybenzyl)-3,4,5,6-tetrahydro-1,3,5-triazine derivatives. This S-alkylation is a common and generally high-yielding reaction for thioureas and related thio-heterocycles. researchgate.net The choice of alkylating agent can be varied to introduce a wide range of substituents at the 2-position.

Table 2: Potential Alkylating Agents for S-Functionalization

Alkylating AgentExpected Substituent
Methyl iodideMethyl
Ethyl bromideEthyl
Benzyl (B1604629) chlorideBenzyl
Propargyl bromidePropargyl

Functionalization of the Ring Nitrogen Atoms:

Regioselective functionalization of the N1 and N3 positions is more challenging due to their similar chemical environments. Under basic conditions, deprotonation of one of the nitrogen atoms would generate a nucleophile that could react with an electrophile. However, achieving selectivity between N1 and N3 would likely depend on steric and electronic factors. The bulky 2-methoxybenzyl group at N5 might influence the accessibility of the adjacent N1 and N-H protons, potentially leading to some degree of regioselectivity in reactions.

Acylation reactions, for instance with acid chlorides or anhydrides, could be employed to introduce acyl groups at the N1 and/or N3 positions. The reaction conditions, such as the choice of base and solvent, would be critical in controlling the extent and selectivity of acylation. It is plausible that mono-acylation could be achieved under carefully controlled stoichiometric conditions, while di-acylation would be favored with an excess of the acylating agent.

Further research is required to establish reliable and regioselective protocols for the functionalization of the nitrogen atoms within the this compound scaffold. The development of such methods would significantly expand the chemical space accessible from this interesting heterocyclic core.

Advanced Spectroscopic and Chromatographic Methodologies for the Structural Elucidation of 5 2 Methoxybenzyl 1,3,5 Triazinane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map can be constructed.

For 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione, the expected proton (¹H) and carbon (¹³C) NMR spectra would exhibit characteristic signals corresponding to the 2-methoxybenzyl group and the 1,3,5-triazinane-2-thione (B1225330) core. The predicted chemical shifts are essential for the initial assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Justification
Triazinane CH₂ (N-C-N)~4.5 - 4.8~65 - 70Protons and carbon are between two nitrogen atoms, leading to significant deshielding.
Triazinane CH₂ (N-C-S)~3.8 - 4.2~45 - 50Protons and carbon are adjacent to a nitrogen and the thione group.
Benzyl (B1604629) CH₂~4.9 - 5.2~50 - 55Methylene (B1212753) group attached to a nitrogen and an aromatic ring.
Methoxy (B1213986) OCH₃~3.8 - 3.9~55.0 - 56.0Classic chemical shift for a methoxy group on an aromatic ring.
Aromatic H (4 protons)~6.8 - 7.4~110 - 158Complex multiplet pattern due to ortho, meta, and para protons on the substituted benzene (B151609) ring.
Aromatic C (quat., C-O)-~156 - 158Quaternary carbon attached to the methoxy group.
Aromatic C (quat., C-CH₂)-~130 - 135Quaternary carbon where the benzyl methylene is attached.
Thione C=S-~180 - 185Characteristic low-field chemical shift for a thiocarbonyl carbon.
Triazinane NH~7.0 - 8.5-Broad signals, exchangeable with D₂O. Position is solvent and concentration dependent.

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in assigning the aromatic protons by showing correlations between adjacent protons on the benzene ring. It would also show correlations between the NH protons and the adjacent methylene protons within the triazinane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.org This technique would definitively link each proton signal in the table above to its corresponding carbon signal, for instance, confirming the assignment of the benzyl CH₂ protons to the benzyl CH₂ carbon.

The benzyl CH₂ protons correlating to the quaternary aromatic carbon (C-CH₂) and the adjacent aromatic CH carbons, confirming the attachment point of the side chain.

The benzyl CH₂ protons correlating to the triazinane ring carbons, confirming the N-substitution.

The methoxy (OCH₃) protons correlating to the aromatic C-O carbon.

The triazinane CH₂ protons correlating to other carbons within the ring, confirming its structure.

Predicted 2D NMR Correlations

Technique Correlating Protons (¹H) Correlating Nucleus (¹H or ¹³C) Significance
COSY Aromatic ProtonsAdjacent Aromatic ProtonsConfirms substitution pattern on the benzene ring.
NH ProtonsAdjacent CH₂ ProtonsEstablishes connectivity within the triazinane ring.
HSQC Benzyl CH₂ (~5.0 ppm)Benzyl C (~52 ppm)Direct C-H bond confirmation.
Methoxy OCH₃ (~3.8 ppm)Methoxy C (~55 ppm)Direct C-H bond confirmation.
Triazinane CH₂ (~4.6 ppm)Triazinane C (~68 ppm)Direct C-H bond confirmation.
HMBC Benzyl CH₂ (~5.0 ppm)Aromatic Quaternary C (~132 ppm)Connects benzyl group to the aromatic ring.
Benzyl CH₂ (~5.0 ppm)Triazinane Ring CarbonsConfirms N-alkylation site on the triazinane ring.
Methoxy OCH₃ (~3.8 ppm)Aromatic C-O (~157 ppm)Confirms position of the methoxy group.

The structure of this compound is not static. It can exhibit dynamic behavior, such as ring inversion of the triazinane chair conformation and restricted rotation (atropisomerism) around the N-CH₂ bond of the benzyl group.

Variable-temperature NMR studies are employed to investigate such conformational dynamics. uvic.ca At low temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single, averaged signal. Analysis of this coalescence behavior can be used to determine the energy barrier for the conformational exchange. nih.gov

The choice of solvent can also influence conformational equilibria. Protic solvents capable of hydrogen bonding (like DMSO-d₆) could interact with the NH and C=S groups, potentially stabilizing certain conformations and increasing the rotational energy barrier compared to aprotic solvents (like CDCl₃). uvic.ca

Infrared and Raman Spectroscopic Analysis of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a molecular fingerprint, identifying the functional groups present.

For this compound, key functional groups include N-H, C-H (aliphatic and aromatic), C=C (aromatic), C-N, C-O, and the characteristic C=S (thione) group.

Precise assignment of each vibrational band can be achieved through computational methods, most commonly Density Functional Theory (DFT). nih.gov These calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental spectrum. mdpi.com The potential energy distribution (PED) analysis from these calculations allows each predicted band to be assigned to specific molecular motions like stretching (ν), bending (δ), and rocking (ρ).

Predicted Vibrational Frequencies and Assignments

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
ν(N-H) stretch3200 - 3400Medium-StrongWeak
ν(C-H) aromatic3000 - 3100MediumStrong
ν(C-H) aliphatic (CH₂, CH₃)2850 - 3000Medium-StrongMedium
ν(C=C) aromatic ring1450 - 1600StrongStrong
δ(CH₂) scissoring1440 - 1470MediumMedium
ν(C-N) stretch1200 - 1350StrongMedium
ν(C=S) thione stretch1050 - 1250StrongWeak
ν(C-O-C) asymmetric stretch1230 - 1270StrongMedium
γ(C-H) out-of-plane bend740 - 770StrongWeak

Just as conformational changes affect NMR spectra, they also influence vibrational spectra. Different conformers (e.g., axial vs. equatorial orientation of the benzyl group) will have slightly different vibrational frequencies. While these differences can be subtle, high-resolution spectroscopy or variable-temperature studies may resolve distinct bands corresponding to different conformers. DFT calculations can be performed on different possible conformations to predict their unique vibrational signatures, aiding in the interpretation of experimental results.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight with high precision, which allows for the unambiguous confirmation of the molecular formula. For this compound, the expected molecular formula is C₁₂H₁₅N₃OS. HRMS would be able to distinguish this from other potential formulas with the same nominal mass.

Upon ionization (e.g., by electron impact, EI, or electrospray, ESI), the molecule undergoes fragmentation. The analysis of these fragments provides valuable structural information, akin to assembling a puzzle. The fragmentation pattern is predictable based on the strengths of chemical bonds and the stability of the resulting fragments. A key fragmentation pathway for this molecule is expected to be the cleavage of the benzylic C-N bond, which is relatively weak.

Predicted Mass Spectrometry Fragmentation

m/z (Mass/Charge) Proposed Fragment Structure Fragmentation Pathway
249[C₁₂H₁₅N₃OS]⁺Molecular Ion (M⁺)
121[C₈H₉O]⁺Cleavage of the N-CH₂ bond (benzyl group), forming a stable tropylium-like ion. This is often the base peak.
128[C₄H₆N₃S]⁺Cleavage of the N-CH₂ bond, forming the triazinane-thione fragment.
91[C₇H₇]⁺Loss of a methoxy radical (·OCH₃) from the m/z 121 fragment.

This systematic application of NMR, IR/Raman, and mass spectrometry, integrating both experimental observation and theoretical calculation, provides a robust framework for the complete and confident structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its elemental composition through the precise measurement of its mass-to-charge ratio (m/z). Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values to four or more decimal places.

For this compound, with a chemical formula of C11H15N3OS, the theoretical exact mass can be calculated. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for polar molecules like the target compound, which would typically be protonated to form the [M+H]+ ion.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C11H15N3OS
Monoisotopic Mass 253.0939 Da
Ion Species [M+H]+
Theoretical m/z 254.0997
Ion Species [M+Na]+

| Theoretical m/z | 276.0816 |

This interactive table contains calculated theoretical data.

The experimentally obtained m/z value from an HRMS analysis would be compared to the theoretical value. A mass accuracy within a few parts per million (ppm) provides high confidence in the assigned elemental formula, which is a critical step in structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]+ ion of the target compound) and analyzing the resulting product ions. Collision-Induced Dissociation (CID) is a widely used method for this purpose. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts.

For this compound, the protonated molecule ([M+H]+ at m/z 254.1) would be expected to fragment at its weakest bonds. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, which is a common and energetically favorable fragmentation site. This would lead to the formation of the 2-methoxybenzyl carbocation, a highly stable resonance-stabilized ion.

Expected Fragmentation Pathways:

Formation of the 2-methoxybenzyl ion: Cleavage of the bond between the benzyl group and the triazinane ring nitrogen would yield a prominent fragment ion at m/z 121.0653, corresponding to the [C8H9O]+ ion. This is often the base peak in the MS/MS spectrum of such compounds.

Loss of the 2-methoxybenzyl group: The complementary fragmentation would involve the loss of a neutral 2-methoxybenzyl radical, leaving the protonated 1,3,5-triazinane-2-thione ring, which would likely undergo further fragmentation.

Fragmentation of the triazinane ring: The triazinane ring itself could undergo various ring-opening and fragmentation processes, leading to smaller fragment ions.

Table 2: Predicted MS/MS Fragmentation Data for [C11H15N3OS+H]+

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Formula Proposed Structure/Loss
254.1 121.0653 [C8H9O]+ 2-methoxybenzyl cation

This interactive table presents predicted data based on chemical principles.

Analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the connectivity of the 2-methoxybenzyl group to the triazinane-2-thione core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. The spectrum arises from electronic transitions between different energy levels.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present in the molecule: the substituted benzene ring and the thione group (C=S).

Benzene Ring Transitions: The 2-methoxybenzyl group contains a substituted benzene ring, which typically exhibits two main absorption bands. The E2-band (a π → π* transition) is expected around 200-230 nm, and the B-band (also a π → π* transition, but symmetry-forbidden in unsubstituted benzene) is expected at longer wavelengths, typically around 260-280 nm. The methoxy substituent will likely cause a slight red shift (bathochromic shift) of these bands.

Thione Group Transitions: The thione group possesses a C=S double bond. It can undergo n → π* transitions, which are typically weak and occur at longer wavelengths, potentially in the near-UV region. It can also exhibit stronger π → π* transitions at shorter wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol (B129727)

Predicted λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Associated Electronic Transition Chromophore
~275 nm Moderate π → π* 2-Methoxybenzyl
~220 nm High π → π* 2-Methoxybenzyl

This interactive table contains predicted data based on the analysis of the compound's chromophores.

The resulting spectrum would be a composite of these absorptions. The precise λmax values and their intensities can be influenced by the solvent used for the analysis due to solvatochromic effects.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile, polar organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice for RP-HPLC, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. A small amount of an acid, such as formic acid (0.1%), is often added to the mobile phase to improve peak shape by ensuring the analyte is in a consistent protonation state.

Detection: A UV detector set to one of the compound's absorption maxima (e.g., 275 nm) would provide sensitive and selective detection.

Table 4: Exemplary HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm

| Injection Volume | 10 µL |

This interactive table outlines a typical set of starting conditions for HPLC method development.

Under these conditions, this compound would elute at a specific retention time. The purity can be assessed by the percentage of the total peak area that corresponds to the main compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. The applicability of GC-MS to this compound is questionable due to its relatively high molecular weight and the presence of polar N-H and C=S groups, which may lead to poor thermal stability and peak tailing.

Direct analysis might result in decomposition in the hot GC injector. However, derivatization could be employed to increase volatility and thermal stability. For instance, the N-H protons on the triazinane ring could be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

If the compound is sufficiently stable, GC-MS analysis would provide both a retention time (from GC) and a mass spectrum (from MS). The mass spectrum would be generated by electron ionization (EI), which is a high-energy technique that produces extensive fragmentation. The resulting fragmentation pattern would be a unique fingerprint for the molecule, useful for identification through library matching. The expected fragments would include the m/z 121 ion from the 2-methoxybenzyl group, similar to the MS/MS analysis.

Due to the potential for thermal degradation and the compound's polarity, HPLC is generally the more reliable chromatographic method for the analysis of this compound.

X Ray Crystallography and Solid State Structural Analysis of 5 2 Methoxybenzyl 1,3,5 Triazinane 2 Thione

Single-Crystal X-ray Diffraction Methodologies

Crystal Growth and Optimization for Diffraction Studies

Information regarding the specific solvents, temperature conditions, and techniques (such as slow evaporation, vapor diffusion, or cooling crystallization) employed to grow single crystals of 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione suitable for X-ray diffraction is not available in the surveyed literature.

Data Collection and Refinement Strategies for Structural Determination

No published crystallographic data files (e.g., CIF files) or detailed experimental sections were found. Consequently, critical information such as the crystal system, space group, unit cell parameters, and specifics of the data collection (e.g., diffractometer type, radiation source) and structure refinement process remains unknown.

Molecular Conformation and Intermolecular Interactions in the Solid State

Hydrogen Bonding Networks and Supramolecular Assembly Principles

Without a determined crystal structure, the nature of intermolecular interactions cannot be described. Analysis of potential hydrogen bond donors (N-H groups of the triazinane ring) and acceptors (the thione sulfur, the methoxy (B1213986) oxygen), which would dictate the supramolecular assembly, is purely speculative. There is no experimental data to confirm the presence or geometry of such interactions.

Crystal Packing and Polymorphism Studies

Details on how individual molecules of this compound arrange themselves in the crystal lattice are unavailable. Furthermore, no studies investigating the existence of different crystalline forms (polymorphs) for this compound have been reported.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for this compound are present in the public domain. PXRD is essential for characterizing the bulk purity and phase identity of a crystalline solid, but this analysis has not been published for the compound .

While the synthesis and study of various 1,3,5-triazinane (B94176) derivatives are documented in chemical literature, the specific crystallographic and solid-state characterization of this compound appears to be a subject that has not yet been reported in peer-reviewed scientific journals or deposited in crystallographic databases. Therefore, a detailed, data-driven article on this specific topic cannot be generated at this time.

Computational and Quantum Chemical Investigations of 5 2 Methoxybenzyl 1,3,5 Triazinane 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.

Selection of Functionals and Basis Sets for Optimal Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule like 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione, a common approach would involve testing various combinations to find a balance between computational cost and accuracy.

Hybrid functionals, such as B3LYP, are frequently employed as they incorporate a portion of the exact Hartree-Fock exchange, often leading to more accurate results for a wide range of chemical systems. nih.govcuny.edu Other functionals, including those from the Minnesota family (e.g., M06-2X), might also be considered, particularly for systems where non-covalent interactions are important. cuny.edu

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. nih.govscielo.org.za The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially in molecules containing heteroatoms and aromatic rings.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Once an optimized molecular geometry is obtained, DFT can be used to predict various spectroscopic parameters.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.za These theoretical values can then be compared with experimental data to confirm the molecular structure.

IR: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with experimental FT-IR data to identify characteristic vibrational modes of the functional groups present in this compound.

UV-Vis: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This allows for the prediction of the maximum absorption wavelengths (λmax).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its conformational flexibility and dynamic properties.

Force Field Parameterization and Validation

A crucial step in performing MD simulations is the selection and validation of a suitable force field. For organic molecules, common force fields include AMBER, CHARMM, and GROMOS. For a novel compound like this compound, it is likely that some force field parameters, particularly for the triazinane-2-thione core, may not be readily available. In such cases, quantum mechanical calculations (often at the DFT level) are used to derive these missing parameters, such as bond lengths, bond angles, and dihedral angles.

Analysis of Conformational Ensembles and Tautomerism

MD simulations can explore the potential energy surface of the molecule, revealing the different stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the methoxybenzyl group and the puckering of the triazinane ring. Furthermore, MD simulations can be employed to study the possibility of tautomerism, such as the thiol-thione equilibrium in the 1,3,5-triazinane-2-thione (B1225330) moiety. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap generally suggests a more reactive molecule. nih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

HOMO-LUMO Gap and Chemical Softness/Hardness Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational studies on analogous 1,3,5-triazine (B166579) derivatives have been performed using Density Functional Theory (DFT) to elucidate their electronic structures. For instance, studies on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, which share the same core heterocyclic structure but with sulfur atoms at all three positions, reveal insights into the influence of substituents on the frontier orbitals. mdpi.comanu.edu.au These investigations show that the electronic nature of the aryl substituents significantly impacts the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. mdpi.comanu.edu.au

Based on these related studies, it can be anticipated that the 2-methoxybenzyl group in this compound will influence the electronic distribution and the energies of the frontier orbitals. The methoxy (B1213986) group, being an electron-donating group, is expected to raise the energy of the HOMO, which would, in turn, affect the HOMO-LUMO gap.

From the HOMO and LUMO energy values, key chemical reactivity descriptors such as chemical hardness (η) and chemical softness (S) can be calculated. Chemical hardness is a measure of the resistance of a molecule to change its electron distribution, while chemical softness is the reciprocal of hardness and indicates the ease of such change. These parameters are calculated using the following equations:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A larger HOMO-LUMO gap corresponds to a harder molecule, indicating greater stability and lower reactivity. Conversely, a smaller gap suggests a softer molecule with higher reactivity. Theoretical calculations on various 1,3,5-triazine derivatives have demonstrated how substitutions on the triazine ring can modulate these properties. colab.ws

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Analogous Triazine Derivatives

Compound/SystemEHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Softness (S)
Substituted 1,3,5-Triazine 1-6.29-1.814.482.240.45
Substituted 1,3,5-Triazine 2-5.98-2.153.831.920.52
Substituted 1,3,5-Triazine 3-5.77-2.333.441.720.58

Note: The data in this table is illustrative and based on computational studies of various substituted 1,3,5-triazine derivatives to demonstrate the concepts of HOMO-LUMO gap, hardness, and softness. The values are not specific to this compound.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the sulfur atom of the thione group (C=S) due to the high electronegativity of sulfur. This would make the sulfur atom a likely site for interaction with electrophiles. The nitrogen atoms of the triazinane ring would also exhibit negative potential, making them potential nucleophilic centers. Conversely, the hydrogen atoms, particularly those attached to the nitrogen atoms of the triazinane ring and the benzyl (B1604629) group, would be expected to have a positive potential (blue), rendering them susceptible to nucleophilic attack.

Computational studies on other triazine derivatives have confirmed these general features, highlighting the utility of MEP maps in predicting intermolecular interactions and reactivity patterns. colab.wsnih.govmdpi.com

Theoretical Studies of Reaction Pathways and Transition States

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by calculating the potential energy surface and identifying the structures of reactants, products, intermediates, and transition states. While specific computational studies on the reaction mechanisms of this compound are scarce, research on the synthesis and reactivity of 1,3,5-triazine derivatives offers insights into plausible reaction pathways.

For example, the synthesis of 1,3,5-triazine-2,4-dithione derivatives through multicomponent reactions has been investigated, and plausible mechanisms have been proposed. nih.gov These studies often involve the formation of intermediates and their subsequent cyclization. Computational modeling of such reactions can help to validate the proposed mechanisms by calculating the energies of the intermediates and transition states.

The reactivity of the 1,3,5-triazinane (B94176) ring is of significant interest. Theoretical studies can be employed to model various transformations, such as nucleophilic substitution at the carbon atoms of the ring or reactions involving the exocyclic thione group. For instance, the thione group can potentially undergo reactions like alkylation or oxidation, and computational methods can be used to explore the feasibility and energetics of these processes.

Energetic Profiles of Chemical Transformations

The energetic profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This profile includes the relative energies of the reactants, products, any intermediates, and the activation energies associated with the transition states.

Computational methods, particularly DFT, are widely used to calculate these energetic profiles. By determining the activation energy (the energy barrier that must be overcome for the reaction to proceed), one can predict the rate of a reaction. A lower activation energy corresponds to a faster reaction rate.

For a hypothetical reaction involving this compound, such as its synthesis or a subsequent chemical modification, computational chemists can model the reaction pathway and calculate the energies of all stationary points along this path. This would provide a detailed understanding of the reaction's feasibility and kinetics.

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Products-20.1

Note: This table presents a hypothetical energetic profile for a multi-step reaction to illustrate the concept. The values are not based on actual calculations for this compound.

Chemical Reactivity and Transformation Mechanisms of 5 2 Methoxybenzyl 1,3,5 Triazinane 2 Thione

Hydrolysis and Degradation Pathways Under Various Conditions

The stability of the 1,3,5-triazinane (B94176) ring is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The presence of the thione group and the N-benzyl substituent can influence the rate and mechanism of these degradation processes.

Kinetic studies on the decomposition of 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione are not extensively documented. However, research on the alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a related triazinane, provides valuable insights. The hydrolysis of RDX is a multi-step process initiated by deprotonation, followed by nitrite (B80452) elimination and ring cleavage. This process is highly dependent on pH, with the reaction rate increasing significantly at higher pH values. Computational simulations have shown that the hydrolysis of RDX is an exothermic process leading to the formation of various intermediates and end products.

Similarly, the degradation of triazine herbicides has been a subject of extensive study. For instance, the degradation of atrazine, a chloro-s-triazine, can proceed via nucleophilic attack, with the degradation following first-order kinetics. While the electronic and structural differences are significant, these studies suggest that the triazinane ring of this compound is likely to be the primary site of hydrolytic attack. The 2-methoxybenzyl group, being an electron-donating group, might influence the electron density within the triazinane ring, thereby affecting the kinetics of hydrolysis.

Table 1: Comparative Kinetic Data for the Degradation of Related Triazine Compounds

CompoundConditionsRate Constant (k)Half-life (t½)Reference
AtrazineNon-sterile soil-13 days researchgate.net
AtrazineSterile soil-31 days researchgate.net
RDXpH 10 (simulated)-~30 days for 99% decomposition masterorganicchemistry.com
RDXpH 11 (simulated)Significantly increased rate- masterorganicchemistry.com

Note: This table presents data for related compounds to infer potential kinetic behavior.

The degradation of 1,3,5-triazine (B166579) derivatives can lead to a variety of products depending on the reaction conditions. Hydrolysis of the 1,3,5-triazinane ring is expected to proceed via ring opening. For the parent 1,3,5-triazine, hydrolysis in aqueous media can yield ammonium (B1175870) formate. In the case of more complex triazines like the herbicide atrazine, degradation can involve a series of hydrolytic cleavages of substituents from the ring, ultimately leading to the formation of cyanuric acid, which can be further metabolized to ammonia (B1221849) and carbon dioxide.

Based on these precedents, the hydrolysis of this compound would likely involve the cleavage of the C-N bonds within the triazinane ring. This could lead to the formation of formaldehyde (B43269), 2-methoxybenzylamine (B130920), and thiourea (B124793) or its degradation products. The exact nature and distribution of these products would be influenced by factors such as pH, temperature, and the presence of catalysts or microorganisms. For instance, studies on RDX hydrolysis have identified formaldehyde, nitrite, and nitrous oxide as major early-stage decomposition products under alkaline conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Triazinane Ring

The 1,3,5-triazine ring system is generally electron-deficient, which makes it susceptible to nucleophilic substitution, while electrophilic substitution is less common and often requires harsh conditions.

Nucleophilic substitution reactions are well-documented for chloro-substituted 1,3,5-triazines, where the chlorine atoms are readily displaced by nucleophiles. While this compound does not possess such leaving groups on the ring carbons, the nitrogen atoms of the ring are potential sites for substitution. However, the existing N-substituent (2-methoxybenzyl) and the thione group will sterically and electronically influence any further substitution.

The regioselectivity of substitution on the triazinane ring is a critical aspect. In substituted triazines, the position of substitution is influenced by the electronic nature of the existing substituents. Electron-withdrawing groups on the ring can activate it towards nucleophilic attack. The 2-methoxybenzyl group on the nitrogen atom can influence the nucleophilicity of the other nitrogen atoms in the ring.

Stereoselectivity would be a consideration if chiral centers are present or introduced during the reaction. For the planar 1,3,5-triazine ring, this is less of a concern unless reactions at the saturated carbons of the triazinane ring are considered.

Catalysis plays a significant role in the modification of the triazine ring. Lewis acids are known to catalyze the synthesis of 1,3,5-triazines from nitriles. In the context of substitution reactions, metal catalysts, such as palladium and copper complexes, have been employed for C-H functionalization on triazole rings, a related class of azoles. These catalysts facilitate the formation of new carbon-carbon or carbon-heteroatom bonds on the heterocyclic ring.

For this compound, catalytic methods could potentially be employed to introduce new functional groups onto the triazinane ring, although specific examples are not available. The choice of catalyst would depend on the desired transformation. For instance, copper-catalyzed Ullmann-type reactions are used for the N-arylation of nitrogen heterocycles and could potentially be adapted for further substitution on the triazinane nitrogens, if they were not already fully substituted.

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound will be influenced by both the triazinane ring and the thione group. Heterocyclic thiones are known to exhibit interesting electrochemical properties.

The thione group (C=S) can undergo both oxidation and reduction reactions. Electrochemical studies on various heterocyclic thiones have shown that they can be electrochemically desulfurized to the corresponding heterocycle. The thione group can also be oxidized to the corresponding sulfoxide (B87167) or sulfone under appropriate conditions.

The triazinane ring itself can also be subject to redox reactions. For example, the electrochemical reduction of RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) has been investigated as a method for its remediation. This process involves the reduction of the nitro groups, followed by ring cleavage to yield smaller molecules. While the subject compound lacks nitro groups, the triazinane ring can still participate in redox processes.

The 2-methoxybenzyl substituent can also influence the redox potential of the molecule. The methoxy (B1213986) group is an electron-donating group, which could make the molecule more susceptible to oxidation.

Table 2: Electrochemical Data for Related Heterocyclic Compounds

CompoundTechniquePotential (V)ProcessReference
Imidazole-2-thione derivativesCyclic VoltammetryVariesReversible redox processes beilstein-journals.org
RDXElectrochemical Reduction-Reduction of nitro groups and ring cleavage
ThionineStopped-flow method-Reduction by iron(II) chelates

Note: This table provides examples of electrochemical behavior in related systems to infer the potential redox properties of the target compound.

Cyclic Voltammetry and Oxidation/Reduction Potentials

The 1,3,5-triazine moiety can act as an acceptor in donor-acceptor molecular systems, and its redox potentials can be measured by techniques such as cyclic voltammetry (CV) and Osteryoung Square Wave Voltammetry (OSWV). In some substituted 1,3,5-triazine systems, the first reduction potential is attributed to the triazine moiety, indicating its role as the primary electron acceptor. chim.it

Computational studies on a range of triazine derivatives have provided insights into their oxidation potentials. These studies suggest that triazine adducts can have oxidation potentials in the range of -0.1 to +0.2 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. anu.edu.auacs.org This relatively low oxidation potential suggests that the triazine ring system can be susceptible to oxidation under appropriate electrochemical conditions. Upon oxidation, these compounds may undergo cleavage, typically forming a carbon-centered radical rather than a carbocation. anu.edu.auacs.org

For comparison, the electrochemical reduction of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a related triazinane, has been studied as a method for its degradation. nih.gov The primary degradation pathway involves the reduction of a nitro group to a nitroso group, followed by the cleavage of the triazinane ring. nih.gov While the substituent on the target compound is a 2-methoxybenzyl group rather than a nitro group, this indicates that the triazinane ring itself can be involved in redox-initiated decomposition.

Furthermore, a study on a dimeric 1,3,5-triazinane-2-thione (B1225330) derivative, 5,5'-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT), involved electrochemical analysis as part of its evaluation as a corrosion inhibitor. nih.gov While specific redox potentials were not the focus, the study confirms the electrochemical activity of the 1,3,5-triazinane-2-thione scaffold. nih.gov

The following interactive table provides computationally predicted oxidation potentials for a selection of generic triazine adducts, which can serve as a reference for the potential redox behavior of this compound.

Theoretical Prediction of Redox Behavior

In the absence of direct experimental data, theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for predicting the redox behavior of molecules. nih.gov Such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting oxidation and reduction potentials, respectively.

Computational studies on various triazine derivatives have shown that their electronic properties can be finely tuned by the nature of their substituents. anu.edu.auacs.org For this compound, the electron-donating nature of the methoxy group on the benzyl (B1604629) substituent would be expected to influence the electron density of the triazinane ring system.

Theoretical investigations into the oxidative cleavage of triazine derivatives indicate that upon one-electron oxidation, the stability of the resulting radical cation and the subsequent fragmentation pathways are highly dependent on the nature of the substituents. anu.edu.auacs.org For adducts with electron-donating leaving groups, mesolytic cleavage to a carbocation can be a preferred pathway, although in many cases, cleavage to a carbon-centered radical is more energetically favorable. anu.edu.auacs.org

DFT calculations have also been employed to study the redox properties of other complex triazinane derivatives like RDX and its analogs when adsorbed on surfaces. researchgate.net These studies calculate ionization potentials, electron affinities, and oxidation/reduction potentials to understand how the environment affects the redox behavior. researchgate.net

The following table presents a summary of theoretical parameters that are typically calculated to predict the redox behavior of organic molecules, based on general computational chemistry principles.

Photochemical Reactivity and Transformation Pathways

The photochemical reactivity of this compound would be dictated by the absorption of ultraviolet (UV) radiation by its chromophores, primarily the 2-methoxybenzyl group and the thiourea moiety within the triazinane ring.

The 1,3,5-triazine ring system is known to be a core component in many UV absorbers due to its photostability, which is often attributed to efficient deactivation pathways from the excited state. sci-hub.seiaea.org However, in saturated systems like 1,3,5-triazinane, the photochemical behavior can be significantly different. Studies on the photodegradation of s-triazine herbicides show that the primary transformation pathways often involve the modification or cleavage of the side-chains attached to the triazine ring. uoi.grresearchgate.net These reactions can include dealkylation and substitution of side-chains with hydroxyl groups. researchgate.net The formation of dimer products has also been observed, suggesting the involvement of radical intermediates. researchgate.net

The photolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX) upon UV irradiation has been extensively studied, revealing that the initial steps involve N-NO2 bond fission and nitro-nitrite isomerization. uhmreactiondynamics.org While the substituent in the title compound is different, this highlights the potential for bond cleavage at the substituent-ring linkage as a primary photochemical process.

The 2-methoxybenzyl group itself is structurally related to the 2-nitrobenzyl group, a well-known photolabile protecting group. harvard.edu Compounds containing the 2-nitrobenzyl moiety undergo photochemical cleavage to release a protected functional group, a process initiated by an intramolecular hydrogen atom transfer from the benzylic position to the nitro group. While the methoxy group does not have the same excited-state reactivity as a nitro group, the benzyl C-H bonds are susceptible to photochemical reactions. Photolysis of compounds with a p-methoxybenzyl (PMB) group, often used as a protecting group, can lead to its cleavage under certain conditions. chem-station.com

Therefore, potential photochemical transformation pathways for this compound could include:

Cleavage of the N-C bond connecting the benzyl group to the triazinane ring.

Reactions involving the thiocarbonyl group , which can undergo various photochemical transformations.

Ring opening or fragmentation of the triazinane ring, potentially initiated by reactions of the substituent.

The specific pathway would depend on the irradiation wavelength and the reaction medium. The UV absorption properties are critical, and studies on related 1,3,5-triazine derivatives show strong absorption in the UV region, which can be modulated by the substituents. sci-hub.seresearchgate.net

Derivatization Strategies and Synthesis of Analogues of 5 2 Methoxybenzyl 1,3,5 Triazinane 2 Thione

Systematic Structural Modifications for Structure-Property Relationship Studies

The primary goal of systematic modification is to probe the electronic, steric, and lipophilic requirements for a desired molecular property. This is achieved by making discrete changes to the molecule's structure and observing the resulting effect.

The N-(2-methoxybenzyl) group offers multiple avenues for modification to explore its role in molecular interactions. N-benzyl substitutions on phenethylamine (B48288) cores, for instance, have been shown to dramatically improve binding affinity and functional activity at certain biological receptors, highlighting the importance of this moiety. nih.gov Derivatization strategies can be broadly categorized into alterations on the aromatic ring and changes to the benzylic linker.

Aromatic Ring Substitutions: The methoxy (B1213986) group at the ortho-position can be moved to the meta- or para-positions to probe the spatial requirements of this hydrogen bond acceptor. Furthermore, it can be replaced with a variety of other functional groups to modulate electronic and steric properties. For example, substituting with electron-donating groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl, cyano) can systematically alter the electronics of the phenyl ring. nih.govacs.org Introducing bulkier groups like isopropyl or phenyl can explore steric tolerance. acs.org

Benzylic Methylene (B1212753) Bridge Modifications: The methylene linker (-CH2-) connecting the nitrogen atom to the phenyl ring can also be a target for modification. Introducing alkyl substituents on this carbon would create a chiral center, allowing for the exploration of stereochemical preferences.

Below is a table illustrating potential modifications to the N-benzyl moiety for SPR studies.

Modification Site Original Group Proposed Analogue Group Rationale for Modification
Phenyl Ring Position2-Methoxy3-Methoxy, 4-MethoxyProbe positional importance of hydrogen bond acceptor.
Phenyl Ring SubstituentMethoxy (-OCH3)Chloro (-Cl), Bromo (-Br)Introduce electron-withdrawing character; probe halogen bonding.
Phenyl Ring SubstituentMethoxy (-OCH3)Methyl (-CH3), IsopropylIncrease lipophilicity; probe steric tolerance.
Phenyl Ring SubstituentMethoxy (-OCH3)Trifluoromethyl (-CF3)Introduce strong electron-withdrawing group.
Phenyl Ring SubstituentMethoxy (-OCH3)Hydroxyl (-OH)Introduce hydrogen bond donor capability.

The 1,3,5-triazinane-2-thione (B1225330) core is a functionalized heterocycle with several reactive sites suitable for derivatization. These include the nitrogen atoms at positions 1 and 3, and the sulfur atom of the thione group.

N-Alkylation and N-Acylation: The secondary amine protons at the N1 and N3 positions can be substituted through reactions with alkyl halides or acyl chlorides. This allows for the introduction of various groups to explore how size, charge, and polarity at these positions affect the molecule's properties.

S-Alkylation: The thione group (C=S) is readily alkylated at the sulfur atom using alkyl halides to form a thioimidate. This modification neutralizes the partial negative charge on the sulfur and introduces new functional groups, significantly altering the electronic and steric profile of the heterocycle. Multicomponent reactions involving aldehydes, thiourea (B124793), and orthoformates have been shown to produce 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, demonstrating a direct route to S-alkylated derivatives. nih.govnih.gov

The following table outlines potential modifications to the triazinane heterocycle.

Modification Site Proposed Reaction Resulting Functional Group Rationale for Modification
N1 / N3 PositionAlkylation with Methyl IodideN-MethylExplore steric and electronic effects of N-substitution.
N1 / N3 PositionAcylation with Acetyl ChlorideN-AcetylIntroduce hydrogen bond acceptor; alter electronics.
C2 Thione SulfurAlkylation with Ethyl BromideS-Ethyl ThioimidateModify electronics and shape; remove H-bond donor site.
C2 Thione SulfurOxidative DesulfurizationCarbonyl (C=O)Change hydrogen bonding properties and polarity.

Synthesis of Isomers and Stereoisomers

The parent compound, 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione, is achiral. The generation of isomers would involve either positional changes of the methoxy group (creating constitutional isomers) or the introduction of a stereocenter to create stereoisomers (enantiomers or diastereomers).

Chiral analogues can be synthesized by introducing one or more stereogenic centers into the molecule. This can be accomplished through several established asymmetric synthesis strategies:

Use of Chiral Starting Materials: A straightforward approach is to begin the synthesis with a chiral building block. For example, a chiral benzylamine (B48309) or a chiral amino acid derivative could be incorporated into the triazinane ring structure.

Asymmetric Catalysis: A stereocenter could be introduced on the benzylic carbon via an asymmetric reduction of a corresponding imine precursor using a chiral catalyst.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereoselective formation of a new chiral center, after which the auxiliary is removed.

Once a racemic or diastereomeric mixture of chiral analogues is synthesized, separation and characterization are essential.

Separation: The most common and effective method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com Chiral stationary phases (CSPs), such as those based on polysaccharides or macrocyclic glycopeptides, are used to selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus separation. chromatographyonline.comnih.govnih.gov For diastereomers, standard chromatographic techniques like column chromatography or preparative HPLC are often sufficient due to their different physical properties.

Characterization: The absolute configuration of a separated stereoisomer is typically determined by X-ray crystallography if suitable crystals can be obtained. Spectroscopic methods such as circular dichroism (CD) can provide information about the stereochemistry in solution. The enantiomeric purity of a sample is commonly assessed using chiral HPLC.

Library Synthesis and High-Throughput Derivatization Techniques

To efficiently explore structure-property relationships, the synthesis of a large number of analogues in a library format is highly desirable. Modern synthetic techniques can greatly accelerate this process.

Combinatorial Chemistry: The synthesis of the 1,3,5-triazinane-2-thione core is amenable to combinatorial approaches. For example, a one-pot, three-component reaction using a diverse set of aldehydes, amines, and thiourea derivatives can rapidly generate a library of analogues. nih.govnih.gov

High-Throughput Synthesis: Microwave-assisted organic synthesis and sonochemistry (ultrasound-assisted synthesis) are powerful tools for accelerating reaction rates and improving yields. mdpi.comnih.gov These techniques are well-suited for the parallel synthesis of compound libraries in well-plate formats. The synthesis of 1,3,5-triazine (B166579) derivatives has been shown to be significantly more efficient using microwave irradiation or sonochemical methods compared to conventional heating. mdpi.comnih.govresearchgate.net This allows for the rapid creation of a diverse set of analogues for screening and SPR studies.

By employing these established derivatization strategies, a comprehensive library of analogues of this compound can be systematically synthesized and evaluated, paving the way for a detailed understanding of its molecular properties.

Coordination Chemistry and Metal Complexation Research Involving 5 2 Methoxybenzyl 1,3,5 Triazinane 2 Thione As a Ligand

Synthesis and Characterization of Metal Complexes

There is no available literature detailing the synthesis of metal complexes with 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione as a ligand. The methods of synthesis, reaction conditions, and the isolation of any resulting metal complexes have not been reported.

Ligand-Metal Binding Modes and Stoichiometry

Information regarding the specific ways in which this compound binds to metal centers is not documented. The potential donor atoms (such as the sulfur of the thione group and the nitrogen atoms of the triazinane ring), the resulting chelate ring formations, and the stoichiometry of ligand-to-metal ratios in any potential complexes are currently unknown.

Spectroscopic Analysis of Complex Structures (e.g., EPR, UV-Vis)

Without synthesized complexes, no spectroscopic data from techniques such as Electron Paramagnetic Resonance (EPR) or Ultraviolet-Visible (UV-Vis) spectroscopy are available. Such analyses would typically provide insights into the electronic structure and geometry of the metal centers upon complexation, but this information does not exist for complexes of this ligand.

Theoretical Studies of Ligand-Metal Interactions and Complex Stability

A search for theoretical investigations into the interactions between this compound and metal ions yielded no results.

DFT Calculations of Binding Energies and Geometries

There are no published studies employing Density Functional Theory (DFT) calculations to determine the binding energies, optimized geometries, or electronic properties of potential metal complexes with this ligand.

Molecular Mechanics and Molecular Dynamics of Metal Complexes

Similarly, no research has been found that utilizes molecular mechanics or molecular dynamics simulations to study the conformational behavior or stability of metal complexes involving this compound.

Potential Roles of Metal Complexes in Catalysis Research (Non-Biological)

Given the absence of synthesized and characterized metal complexes, their potential applications in non-biological catalysis have not been explored or reported. The catalytic activity of materials is contingent on their structure and electronic properties, which remain uninvestigated for complexes of this particular ligand.

No Publicly Available Research Found on the Catalytic Applications of this compound

Following a comprehensive search of scholarly articles, patents, and chemical databases, no specific research was identified concerning the coordination chemistry, metal complexation, or catalytic applications of the chemical compound This compound . Consequently, it is not possible to provide an article on its role in homogeneous and heterogeneous catalysis or to detail mechanistic insights into its catalytic cycles as requested.

The investigation for literature pertaining to the use of this compound as a ligand in catalytic processes did not yield any specific studies. General searches on related structures, such as 1,3,5-triazine (B166579) derivatives, indicate a broad interest in this class of compounds for various catalytic applications. These applications span from their use as ligands in transition metal catalysis to their role in organocatalysis. However, the specific catalytic behavior of the this compound derivative, including its potential for homogeneous or heterogeneous catalysis and the mechanisms of such reactions, remains unexplored in the available scientific literature.

Therefore, the creation of a detailed and scientifically accurate article, complete with data tables and in-depth research findings as per the requested outline, cannot be fulfilled at this time due to the absence of primary research on this particular compound.

Q & A

Q. What are the established synthetic pathways for 5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of thiourea intermediates. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates forms thioureas, which undergo acid-catalyzed cyclization to yield triazinane-thione derivatives. Key parameters include solvent choice (e.g., methanol/water mixtures), reflux duration (2–8 hours), and stoichiometric ratios of reagents like potassium carbonate or magnesium chloride to drive the reaction to completion . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography provides definitive structural elucidation, resolving bond lengths and dihedral angles critical for confirming the triazinane ring conformation and methoxybenzyl substituent orientation .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, particularly the methoxy group (δ ~3.8 ppm) and thione sulfur’s deshielding effects.
  • FT-IR confirms the thione (C=S) stretch near 1200–1250 cm⁻¹. Complementary techniques like mass spectrometry (HRMS) validate molecular weight .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Adopt a randomized block design with split-split plots for multifactorial testing. For instance:

  • Primary plots : Vary concentrations (e.g., 1–100 µM).
  • Subplots : Test against different biological models (e.g., bacterial strains, cancer cell lines).
  • Sub-subplots : Repeat across time points to assess temporal effects. Include positive/negative controls and four replicates per condition to ensure statistical robustness . Activity screening should follow protocols like the MIC assay for antimicrobial studies or MTT assay for cytotoxicity, as seen in analogous triazinane-thione derivatives .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across species) be resolved?

Apply comparative analysis to isolate variables:

  • Species-specific factors : Membrane permeability differences (e.g., Gram-negative vs. Gram-positive bacteria) may explain discrepancies in antimicrobial activity .
  • Assay conditions : Adjust pH, temperature, or solvent (DMSO vs. aqueous buffers) to standardize testing.
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated samples) and use multivariate statistics (ANOVA with post-hoc tests) to identify outliers .

Q. What computational approaches are suitable for predicting the environmental fate and toxicity of this compound?

  • DFT calculations : Model the compound’s electronic structure to predict reactivity with environmental oxidants (e.g., hydroxyl radicals). Key parameters include HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with biodegradation rates or ecotoxicity endpoints. Training datasets should include analogs like 1,3,5-triaryl-triazinanes with known environmental persistence .
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to anticipate metabolic pathways .

Q. What advanced techniques can elucidate the compound’s role in photophysical applications?

  • Time-resolved fluorescence spectroscopy : Measure excited-state lifetimes to assess potential as a photosensitizer.
  • TD-DFT simulations : Predict UV-Vis absorption spectra and charge-transfer transitions, focusing on the thione moiety’s contribution to π-conjugation .
  • Single-crystal X-ray diffraction under variable temperatures : Study thermal effects on crystallographic packing and optoelectronic properties .

Q. How can researchers investigate the compound’s stability under environmental or physiological conditions?

  • Forced degradation studies : Expose the compound to UV light, humidity (40–75% RH), and oxidative buffers (H₂O₂) at 37°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the methoxy group or thione oxidation) .
  • Microsomal assays : Use liver microsomes (human/rat) to evaluate metabolic stability, quantifying parent compound depletion over time with LC-MS/MS .

Methodological Notes

  • Synthetic protocols should prioritize green chemistry principles (e.g., ethanol/water solvent systems) to align with sustainability goals .
  • Data reproducibility requires rigorous documentation of crystallographic parameters (e.g., CCDC deposition codes) and spectral raw data .
  • Ethical reporting : Disclose assay limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and conflicts of interest per APA standards .

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Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.